![molecular formula C13H17N3O3 B083565 (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide CAS No. 14894-70-3](/img/structure/B83565.png)
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBC is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide is not fully understood. However, it has been suggested that (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been shown to have antioxidant activity and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has some limitations, including its low aqueous solubility, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for research on (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide. One area of research is the development of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. The development of novel drug delivery systems for (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide is also an area of research that could enhance its therapeutic potential. Additionally, the investigation of the mechanism of action of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide and its interaction with other biomolecules could provide insights into its therapeutic potential.
Conclusion:
In conclusion, (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has shown promise as an anticancer, antifungal, and antimicrobial agent, and its potential as an anti-inflammatory agent has also been investigated. Future research on (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide could lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 3,4-dimethoxyphenacyl bromide with hydrazine hydrate in the presence of sodium carbonate. These methods have been optimized to yield high purity and yield of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide.
Scientific Research Applications
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer, antifungal, and antimicrobial properties. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli. (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has also been studied for its potential as an anti-inflammatory agent.
properties
CAS RN |
14894-70-3 |
|---|---|
Product Name |
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide |
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
[(E)-[(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C13H17N3O3/c1-9(15-16-13(14)17)4-5-10-6-7-11(18-2)12(8-10)19-3/h4-8H,1-3H3,(H3,14,16,17)/b5-4+,15-9+ |
InChI Key |
YPCYBYOHHWCKAK-YUQKSTFXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC(=C(C=C1)OC)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(=NNC(=O)N)C=CC1=CC(=C(C=C1)OC)OC |
Other CAS RN |
14894-70-3 |
synonyms |
[4-(3,4-dimethoxyphenyl)but-3-en-2-ylideneamino]urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



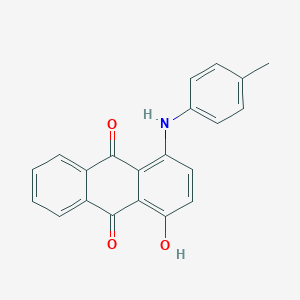
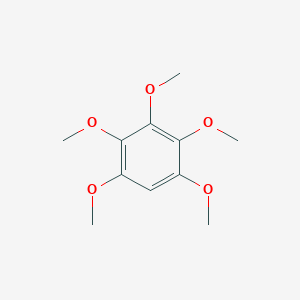
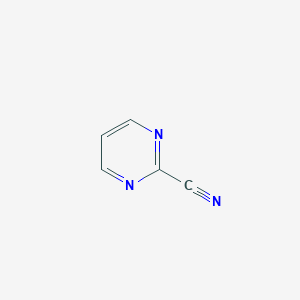
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
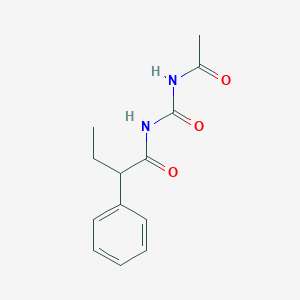
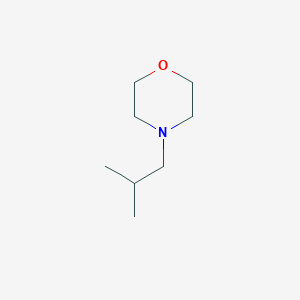
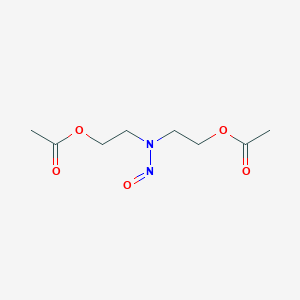
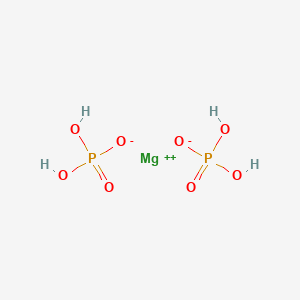

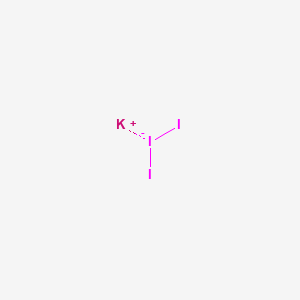
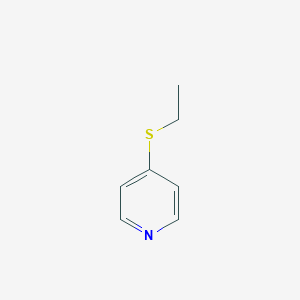
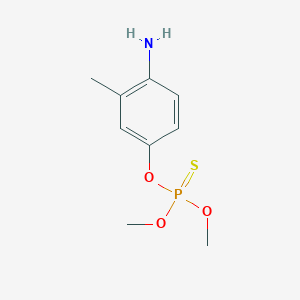
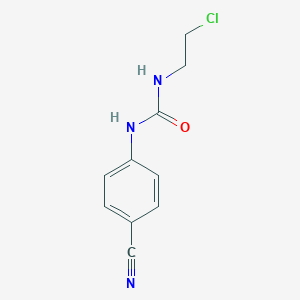
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)